

Application of nerolidol as a flavoring agent in the food industry.

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Compound of Interest

Compound Name: Nerolidol

Cat. No.: B600613

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Application Notes: Nerolidol as a Flavoring Agent

Introduction

Nerolidol, also known as peruvicol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including jasmine, lavender, tea tree, ginger, and lemongrass.[1][2][3] It exists in two geometric isomers, cis- and trans-**nerolidol**. [4][5] Recognized for its distinct aroma and flavor profile, **nerolidol** is widely utilized in the food and fragrance industries.[1] The U.S. Food and Drug Administration (FDA) has approved **nerolidol** as a safe food flavoring agent, contributing to its widespread application.[5][6][7] Globally, the annual usage of **nerolidol** is estimated to be between 10 and 100 metric tonnes.[5]

Flavor and Aroma Profile

Nerolidol possesses a subtle yet complex flavor and aroma profile, making it a versatile ingredient in flavor formulations. It is not typically overpowering, allowing it to blend well and add depth to other flavor notes.[8][9]

- **Aroma:** The scent is primarily described as a delicate combination of floral (lily, rose), woody (fresh bark), and green notes.[2][8][9] It also carries nuances of citrus, apple, and melon.[2][4]
- **Flavor:** In terms of taste, **nerolidol** imparts a mildly sweet and floral character with woody, green, and fruity undertones.[1][2]

Regulatory Status and Safety

Nerolidol is recognized as a safe flavoring substance by major regulatory bodies.

- United States: Approved by the U.S. Food and Drug Administration (FDA) for use as a food flavoring agent.[7][10]
- Europe: Evaluated by the European Food Safety Authority (EFSA) for use in various food categories.[11]

While generally regarded as safe for consumption as a flavoring agent, it is noted that **nerolidol** may cause skin sensitization in predisposed individuals through direct contact.[12] Standard safety precautions, such as wearing gloves and eye protection, should be followed when handling the concentrated substance.[12]

Applications in the Food Industry

Nerolidol's unique profile allows it to be used as a flavor enhancer in a wide variety of food and beverage products.[5][13] Its floral and woody character can round out fruit flavors, add complexity to beverages, and provide a fresh note in confectionery.[9] It is commonly used in products like chewing gum and lozenges.[3]

Data Presentation

Table 1: Physicochemical Properties of **Nerolidol**

Property	Value	Reference(s)
Chemical Formula	C₁₅H₂₆O	[2] [13]
Molecular Weight	222.37 g/mol	[13]
CAS Number	7212-44-4	[2] [13]
Appearance	Colorless to pale yellow liquid	[13]
Odor	Floral, woody, slightly citrus-like	[2] [13]
Boiling Point	~276°C (529°F)	[13]
Flash Point	~96°C (204.8°F)	[2]

| Solubility | Insoluble in water; soluble in alcohol and oils [\[\[13\]](#) |

Table 2: Recommended Usage Levels of **Nerolidol** in Food and Beverages Note: The dose rates from Perfumer & Flavorist are suggested levels for use in flavors intended to be dosed at 0.05% in the final product.

Food/Beverage Category	Average Usage (mg/kg or ppm)	Maximum Usage (mg/kg or ppm)	Reference(s)
Non-alcoholic Beverages	2.0	5.0	[11]
Alcoholic Beverages	30.0	100.0	[11]
Confectionery	200.0	500.0	[11]
Bakery Wares	2.0	6.0	[11]
Dairy Products	2.0	8.0	[11]
Edible Ices	2.0	8.0	[11]
Ready-to-eat Savories	2.0	10.0	[11]
Blackberry Flavors	~50	-	[9]
Blackcurrant Flavors	~80	-	[9]
Blueberry Flavors	~200	-	[9]
Raspberry Flavors	~20	-	[9]

| Strawberry Flavors | ~100 | - [[9] |

Experimental Protocols

Protocol 1: Sensory Evaluation of **Nerolidol** in a Beverage Matrix (Quantitative Descriptive Analysis)

Objective: To characterize the sensory profile and quantify the flavor attributes of **nerolidol** in a model beverage system.

Materials:

- **Nerolidol** (food grade)
- Model beverage base (e.g., 5% sucrose solution in spring water)

- Control sample (beverage base without **nerolidol**)
- Test samples (beverage base with varying concentrations of **nerolidol**, e.g., 1, 3, 5 ppm)
- ISO standard wine tasting glasses
- Unsalted crackers and spring water for palate cleansing
- Sensory evaluation software or ballots

Methodology:

- Panelist Selection and Training:
 - Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.
 - Conduct training sessions to familiarize panelists with the flavor profile of **nerolidol**. Develop a consensus vocabulary (lexicon) for key aroma and flavor attributes (e.g., "woody," "floral," "citrus peel," "green," "sweet").
 - Train panelists to use a 15-point intensity scale for rating each attribute.
- Sample Preparation:
 - Prepare a stock solution of **nerolidol** in food-grade ethanol.
 - Prepare test samples by spiking the model beverage base with the **nerolidol** stock solution to achieve the target concentrations.
 - Prepare a control sample containing only the beverage base and an equivalent amount of ethanol used for the highest **nerolidol** concentration to account for any potential solvent effects.
 - Code all samples with three-digit random numbers.
- Evaluation Procedure:

- Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths under controlled lighting and temperature.
- Present the samples to panelists in a randomized and balanced order.
- Instruct panelists to first evaluate the aroma of the sample, then taste it, holding it in their mouth for 5-10 seconds before expectorating.
- Panelists will rate the intensity of each attribute from the agreed-upon lexicon on their ballot.
- Ensure panelists cleanse their palate with water and crackers between samples.
- Data Analysis:
 - Collect the data from all panelists.
 - Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in attribute ratings between the samples.
 - If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which sample concentrations differ.
 - Visualize the results using a spider web plot to compare the sensory profiles of the different concentrations.

Protocol 2: Accelerated Stability Testing of **Nerolidol** in a Food Matrix

Objective: To assess the stability of **nerolidol** in a food product under accelerated storage conditions.

Materials:

- Food product matrix (e.g., a clear hard candy or a UHT-processed beverage)
- **Nerolidol** (food grade)
- Environmental chambers with controlled temperature and light

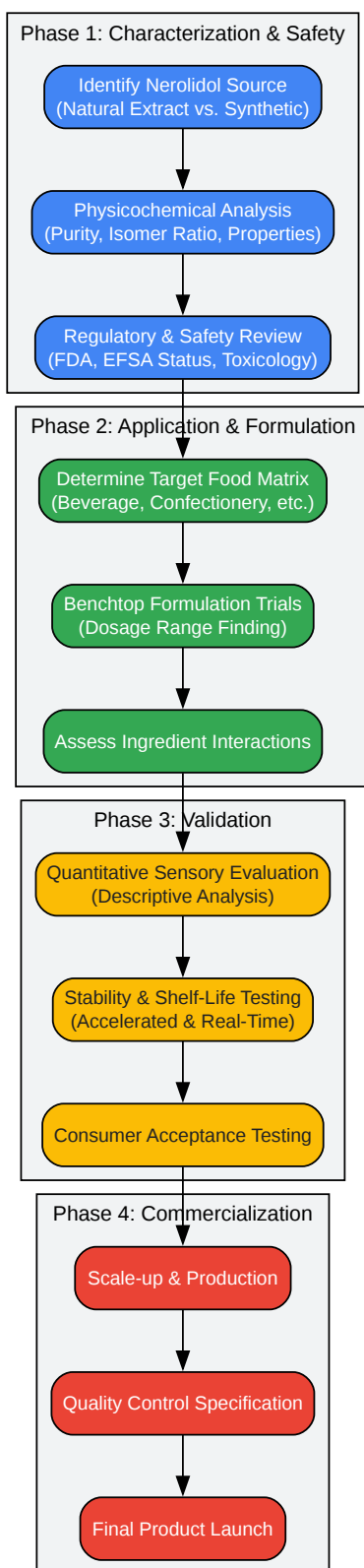
- Gas Chromatography-Mass Spectrometry (GC-MS) system
- Solid Phase Microextraction (SPME) fibers for volatile extraction
- Analytical standards and solvents

Methodology:

- Sample Preparation:
 - Prepare a batch of the chosen food product.
 - Incorporate **nerolidol** at a known concentration (e.g., 50 ppm).
 - Package the product in its final intended packaging.
 - Create a control batch without **nerolidol**.
- Storage Conditions:
 - Store samples under various conditions to accelerate degradation:
 - Condition A (Control): 20°C, dark.
 - Condition B (Elevated Temperature): 40°C, dark.
 - Condition C (Light Exposure): 20°C, with exposure to full-spectrum light.
 - The instability of flavor compounds like citral is known to be accelerated by high temperature, light, and oxygen.[\[14\]](#)
- Time Points for Analysis:
 - Analyze samples at regular intervals: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
- Analytical Procedure (GC-MS):
 - At each time point, take representative samples from each storage condition.

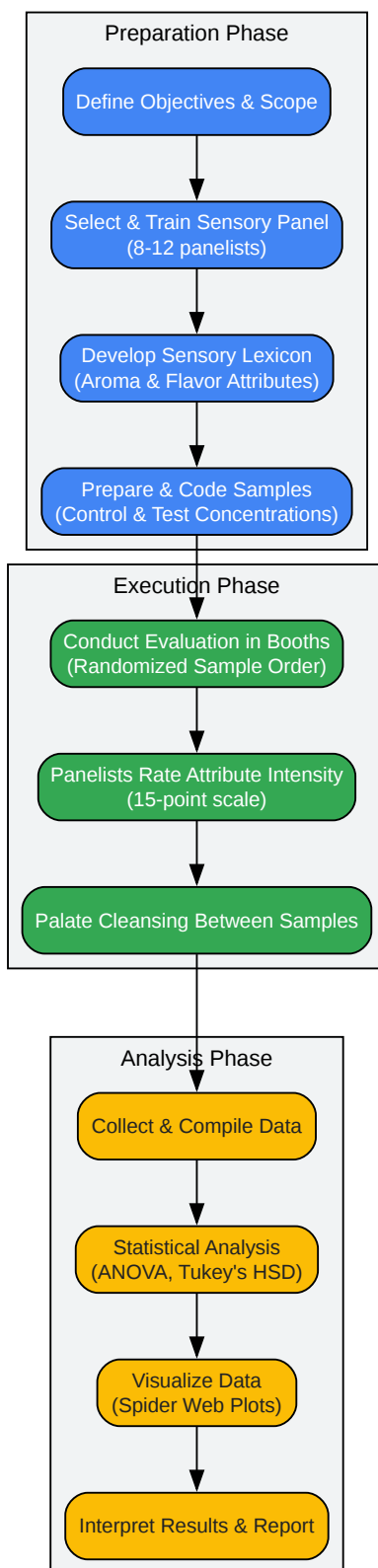
- Extract volatile compounds using SPME-GC-MS, a method suitable for **nerolidol** analysis. [\[15\]](#)
- Create a calibration curve using **nerolidol** standards to quantify its concentration in the samples.
- Identify and semi-quantify any major degradation products by comparing mass spectra to libraries (e.g., NIST).
- Sensory Evaluation:
 - In parallel with the analytical testing, conduct sensory discrimination tests (e.g., a triangle test) at key time points (e.g., Time 0 and Week 8).
 - Use trained panelists to determine if a perceivable difference exists between the fresh sample (stored at 20°C, dark) and the samples from accelerated conditions.
- Data Analysis and Interpretation:
 - Plot the concentration of **nerolidol** over time for each storage condition to determine its degradation kinetics.
 - Correlate the analytical data with the sensory results to establish a shelf-life based on both chemical stability and flavor perception.

Visualizations



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Caption: Workflow for the evaluation and application of **nerolidol** as a food flavoring agent.



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Caption: Experimental workflow for the sensory evaluation of **nerolidol** in a food matrix.

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